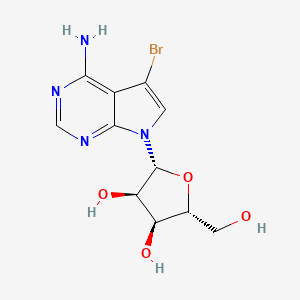

5-ブロモツベルシジン

概要

説明

Synthesis Analysis

The synthesis of 5-Bromotubercidin can be achieved through direct halogenation of tubercidin using N-halosuccinimides in dimethylformamide (DMF). This process yields 5-bromotubercidin as a reversible inhibitor of RNA synthesis in eukaryotic cells. The reaction conditions, such as the presence of potassium acetate, can influence the product distribution, leading to the formation of different brominated derivatives of tubercidin (Bergstrom & Brattesani, 1980).

Molecular Structure Analysis

The molecular structure of 5-bromotubercidin and its analogs has been elucidated through various synthetic approaches and analyses. Structural determination is crucial for understanding the compound's interaction with biological targets. For instance, derivatives of tubercidin, including 5-bromotubercidin, have been synthesized from tubercidin through modifications at the 5' position, showcasing the versatility of the nucleoside's structure for chemical modifications (Cook & Holman, 1984).

Chemical Reactions and Properties

5-Bromotubercidin exhibits selective inhibition towards various forms of RNA synthesis. It has been found to interfere with the mammalian cell nucleotide pool by phosphorylation and incorporation into RNA, affecting the synthesis of high-molecular-weight RNA species. This selective inhibition does not extend to picornavirus RNA synthesis, illustrating its potential as a metabolic probe for distinguishing between DNA-dependent and RNA-dependent RNA synthesis (Brdar & Reich, 2008).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 5-Bromotubercidin were not identified in the search, the compound's solubility, stability, and crystalline form can be inferred from its synthesis and structural analysis methods. Such properties are essential for its application in biochemical assays and drug development processes.

Chemical Properties Analysis

The chemical properties of 5-Bromotubercidin, including its role as a substrate and inhibitor of adenosine kinase, highlight its biochemical relevance. Its inhibitory effects on cellular growth and RNA synthesis, alongside its lack of inhibition on picornavirus RNA synthesis, underline its specificity and potential therapeutic applications (Brdar & Reich, 2008).

科学的研究の応用

作用機序

Target of Action

5-Bromotubercidin is a synthetic analogue of Tubercidin (TBN), an adenosine analog . The primary target of 5-Bromotubercidin is the RNA synthesis process in eukaryotic cells . It acts as a reversible inhibitor, disrupting the normal function of RNA synthesis .

Mode of Action

5-Bromotubercidin interacts with the RNA synthesis machinery in eukaryotic cells, inhibiting its function . This interaction results in a disruption of normal cellular processes, as RNA synthesis is crucial for protein production and other cellular functions .

Biochemical Pathways

The biochemical pathway affected by 5-Bromotubercidin is the RNA synthesis pathway . By inhibiting this pathway, 5-Bromotubercidin can disrupt a wide range of downstream effects, including protein synthesis and other processes dependent on RNA .

Pharmacokinetics

Given its structural similarity to tubercidin, it may share similar pharmacokinetic properties .

Result of Action

The primary result of 5-Bromotubercidin’s action is the inhibition of RNA synthesis in eukaryotic cells . This can lead to a disruption of normal cellular processes, potentially leading to cell death .

Action Environment

The action of 5-Bromotubercidin can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . .

Safety and Hazards

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTPRQXZXQEKFT-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21193-80-6 | |

| Record name | Bromotubercidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021193806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

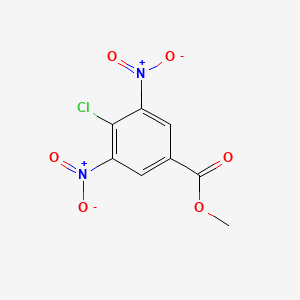

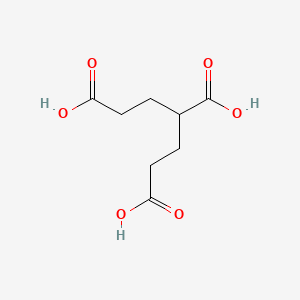

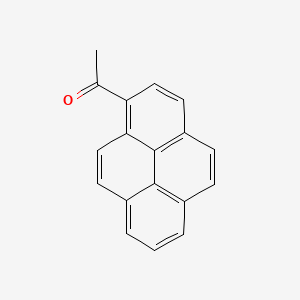

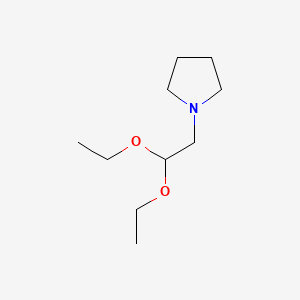

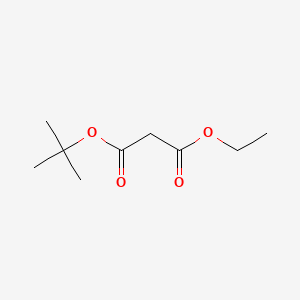

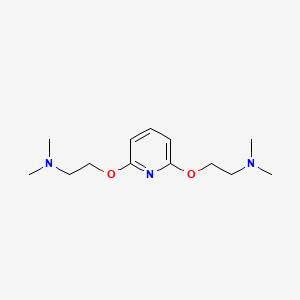

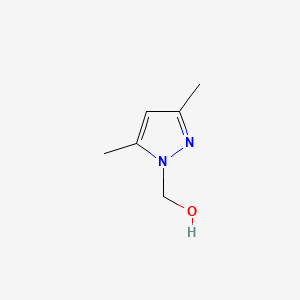

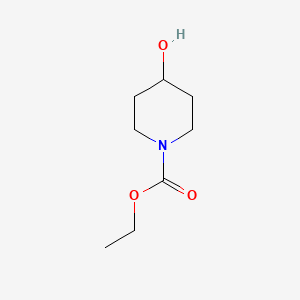

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 5-Bromotubercidin in cells?

A1: 5-Bromotubercidin functions as a reversible inhibitor of RNA synthesis in eukaryotic cells. [] It achieves this by primarily targeting both ribosomal RNA (rRNA) and heterogeneous nuclear RNA (hnRNA) synthesis, which subsequently impacts messenger RNA (mRNA) production. [, ] This ultimately disrupts the production of proteins essential for various cellular functions.

Q2: How do the effects of 5-Bromotubercidin differ from those of 5-Fluorouridine on RNA synthesis?

A2: Both 5-Bromotubercidin and 5-Fluorouridine are nucleoside analogues, but they exhibit distinct mechanisms on RNA synthesis. While 5-Bromotubercidin reversibly inhibits the synthesis of both rRNA and hnRNA (and consequently mRNA), 5-Fluorouridine primarily acts as an irreversible inhibitor of rRNA synthesis with minimal impact on hnRNA or mRNA synthesis. []

Q3: Can 5-Bromotubercidin be used to study cell differentiation?

A4: Yes, research suggests that 5-Bromotubercidin can be used as a tool to study cellular differentiation processes. For instance, in studies using chick embryonic skeletal muscle cells, short-term treatment with 5-Bromotubercidin was found to delay cell fusion and the synthesis of muscle-specific enzymes like Creatine Kinase and Myokinase. [] This suggests that the synthesis of new mRNA, which is inhibited by 5-Bromotubercidin, is essential for the expression of differentiated muscle cell characteristics.

Q4: What is the structural significance of the bromine atom in 5-Bromotubercidin?

A5: The bromine atom in 5-Bromotubercidin is introduced through direct bromination of Tubercidin using N-Bromosuccinimide. [, ] The specific position of bromination, at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system, is crucial for the compound's biological activity. [] While the exact mechanism by which the bromine atom confers its inhibitory properties is not fully elaborated in these papers, it likely influences the binding affinity of 5-Bromotubercidin to its target enzymes involved in RNA synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)